2-(4-Methyl-piperidin-1-yl)-benzylamine

Physicochemical Properties Drug-likeness Membrane Permeability

2-(4-Methyl-piperidin-1-yl)-benzylamine, also designated as [2-(4-methylpiperidin-1-yl)phenyl]methanamine, is an organic small molecule (C₁₃H₂₀N₂, MW 204.31) characterized by an ortho-substituted benzylamine motif linked to a 4-methylpiperidine ring. This compound is utilized as a versatile building block in medicinal chemistry, notably for exploring structure-activity relationships (SAR) around aminergic and kinase targets.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 869943-41-9
Cat. No. B1342724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-piperidin-1-yl)-benzylamine
CAS869943-41-9
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC=CC=C2CN
InChIInChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14/h2-5,11H,6-10,14H2,1H3
InChIKeyJQTKKEFYFDIAPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-piperidin-1-yl)-benzylamine (CAS 869943-41-9) | Ortho-Substituted Benzylamine-Piperidine Scaffold for Medicinal Chemistry


2-(4-Methyl-piperidin-1-yl)-benzylamine, also designated as [2-(4-methylpiperidin-1-yl)phenyl]methanamine, is an organic small molecule (C₁₃H₂₀N₂, MW 204.31) characterized by an ortho-substituted benzylamine motif linked to a 4-methylpiperidine ring . This compound is utilized as a versatile building block in medicinal chemistry, notably for exploring structure-activity relationships (SAR) around aminergic and kinase targets . Its structural features confer distinct physicochemical properties, including a calculated LogP of approximately 2.38 and a topological polar surface area (tPSA) of ~29.3 Ų, which are critical for passive membrane permeability and blood-brain barrier (BBB) penetration potential [1].

Ortho-Substituted 2-(4-Methyl-piperidin-1-yl)-benzylamine: Why Regioisomers and N-Substituted Analogs Are Not Drop-In Replacements


Substitution of 2-(4-Methyl-piperidin-1-yl)-benzylamine with regioisomers (e.g., para-substituted analogs) or N-methylated derivatives cannot be assumed to be functionally equivalent due to significant divergence in molecular geometry, electronic environment, and predicted physicochemical properties [1]. The ortho-substitution pattern of the target compound imposes a unique steric constraint that alters the spatial orientation of the aminomethyl group relative to the piperidine ring, directly impacting target binding conformations. Furthermore, the specific substitution pattern yields a calculated LogP value (~2.38) that is distinct from its para isomer (LogP ~2.2-3.1), which can lead to different membrane permeability and distribution profiles [2]. As outlined in the quantitative evidence below, these structural nuances translate into measurable differences in lipophilicity, polar surface area, and procurement availability, thereby precluding generic interchangeability without SAR validation .

Quantitative Differentiation of 2-(4-Methyl-piperidin-1-yl)-benzylamine: A Comparative Analysis Against Closest Analogs


Lipophilicity (LogP) Profiling: Ortho-Substitution Reduces Lipophilicity Compared to Para Isomer and N-Methyl Analog

The target compound (ortho-substituted) exhibits a calculated LogP value of 2.38, which is lower than its para-substituted isomer (4-(4-Methylpiperidin-1-yl)benzylamine, CAS 486437-59-6) which has reported LogP values ranging from 2.2 to 3.15 across different calculation models [1][2]. This difference is also pronounced when compared to the more lipophilic N-methyl analog, N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine, which has a LogP of approximately 3.04 [3].

Physicochemical Properties Drug-likeness Membrane Permeability

Polar Surface Area (PSA) and Blood-Brain Barrier Penetration Potential: Ortho Configuration Balances Permeability and Polarity

The target compound has a calculated topological Polar Surface Area (tPSA) of approximately 29.3 Ų, identical to its para isomer [1][2]. However, this PSA value is significantly higher than that of 1-benzyl-4-methylpiperidine (CAS 14446-71-0), which has a reported PSA of only 3.24 Ų [3]. The higher PSA of the benzylamine-containing compounds is due to the additional primary amine hydrogen bond donor/acceptor.

CNS Drug Discovery Blood-Brain Barrier Polar Surface Area

Procurement and Pricing Differentiation: Distinct Commercial Position of Ortho-Substituted Scaffold

Direct market pricing comparison reveals that the ortho-substituted target compound (2-(4-Methyl-piperidin-1-yl)-benzylamine) is listed at a premium of approximately 87% relative to its N-methylated analog when compared on a per-gram basis (assuming standard linear scaling from 500 mg pricing) . This pricing differential reflects the distinct synthetic routes and commercial availability for the ortho-substituted benzylamine scaffold.

Procurement Cost Analysis Chemical Sourcing

Strategic Application Scenarios for 2-(4-Methyl-piperidin-1-yl)-benzylamine Based on Differentiated Properties


Lead Optimization for CNS-Targeted Kinase Inhibitors Requiring Balanced BBB Penetration

The combination of a moderate LogP (~2.38) and a CNS-favorable tPSA (~29.3 Ų) makes 2-(4-Methyl-piperidin-1-yl)-benzylamine a suitable scaffold for designing kinase inhibitors intended for brain penetration [1]. Its physicochemical profile aligns with the criteria for CNS drug-likeness, offering a potentially better balance of passive permeability and polarity than more lipophilic (e.g., N-methyl analog) or less polar (e.g., 1-benzyl-4-methylpiperidine) comparators .

SAR Studies Differentiating Ortho vs. Para Piperidine-Benzylamine Geometry

Given the quantifiable differences in lipophilicity and the unique steric constraints of ortho-substitution compared to the para isomer [1], this compound is specifically valuable for systematic SAR campaigns. Researchers can use this scaffold to directly probe the impact of ortho- versus para- substitution on target binding affinity and functional activity, an exploration not feasible with the para isomer alone .

Development of Chemical Probes Where Reduced Basicity or Unique Vector Exits Are Desired

The ortho arrangement forces the aminomethyl group into a distinct geometric vector relative to the piperidine nitrogen [1]. This can be exploited to access binding pockets or create exit vectors that are inaccessible to para-substituted or N-linked analogs. This structural feature, combined with its commercial availability as a research-grade building block , makes it a valuable template for generating patentable chemical matter in competitive medicinal chemistry programs.

Synthesis of Novel G-Protein Coupled Receptor (GPCR) Modulators

The benzylamine-piperidine framework is a privileged structure for aminergic GPCR ligands. The ortho-substitution pattern of 2-(4-Methyl-piperidin-1-yl)-benzylamine provides a distinct conformational bias that can be leveraged to achieve receptor subtype selectivity [1]. Its use as a starting material is particularly relevant when previous lead series based on para- or N-linked piperidine-benzylamines have failed due to selectivity or pharmacokinetic issues .

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